Sucralfate (Technical Grade)

Catalog No.
S14397103
CAS No.
M.F
C12H78Al16O75S8
M. Wt
2110.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sucralfate (Technical Grade)

Product Name

Sucralfate (Technical Grade)

Molecular Formula

C12H78Al16O75S8

Molecular Weight

2110.9 g/mol

InChI

InChI=1S/C12H22O35S8.16Al.8H2O2.24H2O/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;;;;;;;;;;8*1-2;;;;;;;;;;;;;;;;;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;;;;;;;;;;;;;;8*1-2H;24*1H2/q;;;;;;;;;8*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-8/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/m1................................................/s1

InChI Key

QYRLDNBNZNJJLN-PIPKHVHYSA-F

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.OO.OO.OO.OO.OO.OO.OO.OO.[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Al]

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.OO.OO.OO.OO.OO.OO.OO.OO.[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Al]

Sucralfate (technical grade) is a basic aluminum sucrose sulfate complex primarily recognized for its gastroprotective properties. It is characterized by its ability to form a protective barrier over gastric mucosa, which is crucial in the treatment of various gastrointestinal disorders, particularly duodenal ulcers. The compound has a molecular formula of C12H54Al16O75S8C_{12}H_{54}Al_{16}O_{75}S_{8} and a molecular weight of approximately 2086.7 g/mol. Its chemical structure allows it to bind to positively charged proteins in exudates, forming a viscous gel that protects the mucosal lining from damaging agents such as pepsin and bile salts .

Sucralfate undergoes minimal absorption in the gastrointestinal tract, with only about 5% of an orally administered dose being absorbed. The compound primarily acts locally within the gastrointestinal system, where it reacts with gastric acid to form a gel-like substance that adheres to ulcer sites. This reaction is critical for its protective action against gastric acids and digestive enzymes. Sucralfate does not undergo significant metabolic transformation in the liver or kidneys; instead, it is degraded into aluminum and sucrose octasulfate within the gastrointestinal tract .

The biological activity of sucralfate is largely attributed to its ability to inhibit pepsin activity in gastric juice and its protective effects against mucosal damage caused by various irritants. It has been shown to inhibit ulcer formation induced by factors such as pyloric ligation and indomethacin in animal models. Additionally, sucralfate promotes tissue regeneration and repair, enhancing bicarbonate production, which contributes to its anti-peptic properties .

The synthesis of sucralfate involves the reaction of sucrose with sulfuric acid and aluminum salts under controlled conditions. This process yields a complex that retains the essential properties required for its therapeutic effects. The specific conditions and reagents used can vary, but the goal remains consistent: to produce a compound that effectively binds to gastric mucosa while providing gastroprotective benefits .

Sucralfate is primarily utilized in medical settings for the treatment of various gastrointestinal conditions, including:

  • Duodenal Ulcers: Approved for short-term treatment (up to 8 weeks).
  • Epithelial Wounds: Used in managing wounds resulting from chemotherapy or radiation.
  • Burn Wounds: Applied topically for enhanced healing.
  • Mucositis: Alleviates symptoms associated with chemotherapy-induced mucositis.
  • Behçet Disease: Addresses ulcerative lesions associated with this condition .

Sucralfate's unique properties set it apart from several other compounds used for similar therapeutic purposes. Below is a comparison with some notable alternatives:

CompoundMechanism of ActionUnique Features
CimetidineHistamine H2-receptor antagonistReduces acid secretion
RanitidineHistamine H2-receptor antagonistSimilar to cimetidine but more potent
OmeprazoleProton pump inhibitorInhibits gastric acid production
MisoprostolProstaglandin E1 analogProtects gastric mucosa and reduces acid
Bismuth SubsalicylateCoats ulcers and protects mucosaProvides antimicrobial effects

Sucralfate's distinct mechanism—forming a physical barrier over ulcers—differentiates it from these compounds, which primarily focus on reducing acid secretion or enhancing mucus production .

The discovery of sucralfate in 1968 marked a paradigm shift in gastrointestinal therapeutics, originating from systematic investigations into sulfated polysaccharides. Early studies focused on sulfated disaccharides with antipeptic activity, culminating in the synthesis of sucrose sulfate aluminum complexes. Unlike heparin-like polysaccharides, sucralfate retained antiulcer efficacy without anticoagulant effects, enabling its classification as a non-systemic cytoprotective agent.

The 1980s saw mechanistic clarifications: sucralfate polymerizes in acidic environments, forming a viscous, adhesive gel that binds electrostatically to ulcerated mucosa. This discovery redirected research toward its physical chemistry, particularly its pH-dependent polymerization kinetics and mucosal adhesion metrics. By the 2000s, regulatory agencies recognized its dual identity—as a drug when metabolically activated or as a medical device when pre-polymerized.

Academic Significance in Pharmaceutical Research

Sucralfate’s academic value lies in its dual role as a therapeutic agent and a model polymer. Key contributions include:

  • Mucoadhesion Mechanisms: Studies demonstrated that sucralfate’s polyanions bind to positively charged proteins in damaged mucosa via electrostatic interactions, creating a diffusion barrier against acid, pepsin, and bile salts.
  • Polymer Science: Its sulfated sucrose backbone serves as a template for synthesizing bioadhesive hydrogels, inspiring drug delivery systems for controlled release.
  • Regulatory Science: The U.S. FDA’s 2005 distinction between drug and device forms of sucralfate established precedents for classifying polymer-based therapeutics.

Technological Advances in Sucralfate Research Methodologies

Synthesis Optimization

Modern synthesis protocols, such as the pyridine-sulfur trioxide sulfation method, yield high-purity sucralfate with controlled sulfation degrees. A representative process involves:

  • Sulfation: Reacting sucrose with chlorosulfonic acid in pyridine at 65–70°C for 6 hours.
  • Neutralization: Treating sucrose octasulfate with sodium hydroxide to form a sodium salt.
  • Aluminum Substitution: Replacing sodium ions with aluminum chloride under stoichiometric control (1:8–1:16 molar ratios).

Table 1: Synthesis Parameters for Technical-Grade Sucralfate

StepReagentsTemperatureDurationYield (%)
SulfationChlorosulfonic acid, pyridine65–70°C6 hr92
NeutralizationNaOH (4.0 M)25°C1 hr98
Aluminum substitutionAlCl₃ (1:16 molar ratio)25°C1 hr85

Analytical Characterization

  • FTIR Spectroscopy: Identifies sulfate ester peaks at 1,250 cm⁻¹ and 810 cm⁻¹, confirming sulfation.
  • X-ray Diffraction: Amorphous structure of polymerized sucralfate correlates with bioadhesive strength.
  • Rheometry: Quantifies viscosity changes during acid-induced polymerization, critical for industrial batch standardization.

Research Classification Framework

Sucralfate research is categorized into three domains:

  • Synthesis and Material Science: Optimizing sulfation efficiency, aluminum substitution ratios, and scalability.
  • Mechanistic Studies: Investigating mucoadhesion thermodynamics, acid buffering capacity, and polymer stability.
  • Applied Research:
    • Gastrointestinal Applications: Ulcer healing via barrier formation.
    • Oncology Support: Mitigating chemotherapy-induced oral mucositis through physical mucosal shielding.

Table 2: Research Classification Matrix

DomainSubtopicsKey Metrics
SynthesisYield optimization, impurity profilingSulfation efficiency (%)
MechanismZeta potential, adhesion forceMucoadhesive strength (N/m²)
ApplicationBioadhesion duration, pH stabilityTherapeutic efficacy index

The 1 x 1 x 1 mechanism of action theory represents a comprehensive theoretical framework that consolidates the multiple actions of sucralfate into three distinct yet interconnected pathways [1] [2]. This theoretical model was developed to address the complexity of sucralfate's numerous biological activities, recognizing that not all actions are equally relevant for therapeutic outcomes [1] [2]. The theory proposes that one action of sucralfate is critical for acute prevention, one mechanism is relevant to both acute and chronic protection, and one pathway is essential for chronic ulcer healing [1] [2].

The acute prevention component centers on the maintenance of mucosal vascular integrity and blood flow preservation [1] [2]. This theoretical framework suggests that sucralfate ensures rapid epithelial restitution to repair superficial mucosal defects through vascular protection mechanisms [1] [2]. Research has demonstrated that this vascular integrity maintenance represents the most important acute protective action of sucralfate in preventing initial tissue damage [1] [2].

The dual protection mechanism encompasses increased bicarbonate and mucus secretion, which the theory identifies as relevant to both acute and chronic gastroduodenal mucosal protection [1] [2]. This component of the theoretical framework explains how sucralfate provides sustained protective effects through enhancement of natural defensive barriers [1] [2]. The theoretical model suggests that this dual mechanism operates continuously regardless of the acute or chronic nature of the protective requirement [1] [2].

The chronic healing pathway focuses on enhanced binding interactions between sucralfate and growth factors, specifically fibroblast growth factor and epidermal growth factor [1] [2]. This theoretical component proposes that sucralfate stimulates angiogenesis, granulation tissue formation, and epithelialization processes essential for complete ulcer healing [1] [2]. The 1 x 1 x 1 theory concentrates on these relevant effects among the more than twelve documented actions of sucralfate to elucidate the molecular mechanism of action [1] [2].

Mechanism ComponentPrimary FunctionTherapeutic PhaseKey Biological Process
Acute PreventionVascular integrity maintenanceAcute phaseEpithelial restitution
Dual ProtectionBicarbonate and mucus secretionAcute and chronic phasesBarrier enhancement
Chronic HealingGrowth factor bindingChronic phaseTissue regeneration

Mucosal Barrier Protection Theory

The mucosal barrier protection theory establishes sucralfate as a comprehensive protective system that operates through multiple interconnected mechanisms to shield gastroduodenal mucosa from damaging agents [3] [4]. This theoretical framework proposes that sucralfate functions primarily through the formation of polyvalent bridges between negatively charged sucralfate polyanions and positively charged proteins present in high concentrations within mucosal lesions [3].

The theory emphasizes sucralfate's viscous adhesiveness as a fundamental property enabling selective binding to defective mucosa [3]. Research demonstrates that this adhesive characteristic allows sucralfate to form sustained protective barriers due to its slow reaction with gastric acid and high affinity for damaged tissue [3]. The theoretical model explains that this selective binding creates an effective barrier preventing penetration of acid, pepsin, and bile salts into vulnerable mucosal areas [3].

The comprehensive barrier effect theory encompasses multiple protective mechanisms operating simultaneously [4]. Studies have shown that sucralfate adsorbs pepsin and bile acids while stimulating bicarbonate and mucus secretion [4]. The theoretical framework proposes that these combined actions create a multifaceted protective system that enhances both physical and biochemical mucosal defense mechanisms [4].

The mucus-bicarbonate barrier enhancement represents a critical component of this theoretical model [5]. Research indicates that sucralfate significantly increases the hydrophobicity of mucus gel and enhances the protective function of the mucus-bicarbonate barrier through actions on both components [5]. The theory suggests that this enhancement depends partially on interactions with the unstirred layer overlying gastric epithelium [5].

The surface activity theory proposes that sucralfate exhibits highly surface-active properties at both liquid and solid interfaces [6]. This theoretical framework suggests that sucralfate can be adsorbed to surfaces requiring protection against acid, similar to industrial surfactant applications [6]. Research has demonstrated that adsorbed sucralfate provides a dual protective role, substituting for both surface-active phospholipids and the mucus needed to stabilize protective barriers [6].

Barrier ComponentMechanismProtective FunctionResearch Evidence
Polyvalent bridgesPolyanion-protein bindingSelective lesion adherenceHigh affinity for defective mucosa
Viscous adhesivenessPhysical barrier formationSustained protectionSlow acid reaction kinetics
Mucus enhancementHydrophobicity increaseBarrier strengtheningEnhanced mucus gel properties
Surface activityInterface modificationAcid resistanceDual substitution mechanism

Growth Factor Interaction Models

The growth factor interaction models represent sophisticated theoretical frameworks explaining how sucralfate enhances tissue repair and regeneration through specific binding interactions with critical growth factors [7] [8] [9]. These models propose that sucralfate functions as a growth factor carrier and stabilizing agent, fundamentally altering the bioavailability and activity of endogenous repair mediators [7] [8].

The epidermal growth factor binding model demonstrates that sucralfate binds epidermal growth factor in a highly pH-dependent manner [7]. Research has established that at pH levels below 4.5, virtually all epidermal growth factor becomes bound to sucralfate [7]. This theoretical framework suggests that sucralfate does not alter the binding of epidermal growth factor to its receptor but extends the availability period of the growth factor at tissue sites [7]. Studies in rats with acid-induced gastric ulcers have shown that sucralfate carries epidermal growth factor to ulcerated areas and maintains growth factor availability for extended periods compared to administration of epidermal growth factor alone [7].

The fibroblast growth factor stabilization model provides detailed insights into sucralfate's interaction with acidic fibroblast growth factor [8]. Research demonstrates that both soluble potassium salt and insoluble aluminum salt forms of sucrose octasulfate bind acidic fibroblast growth factor through polyanion binding sites [8]. The theoretical framework proposes that this binding interaction stabilizes acidic fibroblast growth factor against thermal, urea, and acidic pH-induced unfolding processes [8]. Studies have shown that sucrose octasulfate enhances the mitogenic activity of acidic fibroblast growth factor and provides partial protection against copper-catalyzed oxidation of cysteine residues [8].

The basic fibroblast growth factor interaction model establishes sucralfate as an angiogenic agent based on its affinity for basic fibroblast growth factor [9]. This theoretical framework demonstrates that sucralfate binds basic fibroblast growth factor and protects it from acid degradation [9]. Research has revealed that basic fibroblast growth factor exists as a naturally occurring peptide in gastric and duodenal mucosa and is present in chronic ulcer beds [9]. The model proposes that sucralfate administration significantly elevates basic fibroblast growth factor levels in ulcer beds, promoting ninefold increases in angiogenesis and accelerating healing more effectively than conventional acid-suppressing therapies [9].

The growth factor stabilization mechanisms involve competitive binding interactions with heparin and suramin at polyanion binding sites [8]. Theoretical models suggest that the high charge density of sucrose octasulfate and sucralfate enables binding and stabilization of growth factors through direct interaction with polyanion binding sites [8]. Research demonstrates that front-face fluorescence measurements confirm binding of native, folded forms of acidic fibroblast growth factor to insoluble aluminum salt forms of sucrose octasulfate [8].

Growth FactorBinding MechanismStabilization EffectTherapeutic Outcome
Epidermal Growth FactorpH-dependent bindingExtended availabilityEnhanced ulcer healing
Acidic Fibroblast Growth FactorPolyanion site interactionThermal and pH protectionIncreased mitogenic activity
Basic Fibroblast Growth FactorDirect binding and protectionAcid degradation preventionEnhanced angiogenesis
Growth Factor ComplexCompetitive polyanion bindingMulti-factor stabilizationAccelerated tissue repair

Cellular Protection Theoretical Frameworks

The cellular protection theoretical frameworks encompass comprehensive models explaining how sucralfate preserves cellular integrity and promotes tissue repair at the molecular and cellular levels [5] [10]. These frameworks propose that sucralfate exhibits true cytoprotective properties by protecting isolated epithelial cells from damage caused by noxious agents [5].

The direct cytoprotection model demonstrates that sucralfate protects epithelial cells through mechanisms independent of prostaglandin-related pathways [5] [11]. Research has shown that in animals treated with sucralfate, surface epithelial cells experience disruption, but necrotic lesions in deep proliferative zones are virtually absent [5]. This theoretical framework suggests that sucralfate provides targeted protection to critical cellular populations responsible for tissue regeneration [5]. Studies using aspirin-induced gastric damage have demonstrated that sucralfate protection occurs even when prostaglandin synthesis is suppressed, indicating prostaglandin-independent cellular protection mechanisms [11].

The apoptosis and necroptosis regulation model provides insights into sucralfate's effects on programmed cell death pathways [10]. Research using in vitro necrotizing enterocolitis models has demonstrated that sucralfate significantly reduces apoptotic cell populations from control levels of 13.8% to treatment levels below those observed in disease states [10]. The theoretical framework proposes that sucralfate regulates both apoptotic and necroptotic cellular activities, providing comprehensive protection against multiple forms of programmed cell death [10].

The cell adhesion molecule modulation theory explains how sucralfate influences intercellular connections and barrier function [10]. Studies have shown that sucralfate significantly increases occludin expression, a critical tight junction protein reduced in inflammatory conditions [10]. The theoretical model suggests that sucralfate preserves intestinal mucosal barrier integrity through enhancement of tight junction protein expression [10]. Research has demonstrated that sucralfate reduces MadCAM-1 expression, an adhesion molecule elevated in inflammatory diseases, suggesting that sucralfate helps maintain cellular integrity in disease models [10].

The vascular integrity preservation framework proposes that sucralfate maintains mucosal blood flow and vascular architecture essential for cellular survival [5] [4]. This theoretical model suggests that preservation of vascular integrity ensures adequate nutrient and oxygen delivery to healing tissues [5]. Research indicates that sucralfate enhances local production and release of protective prostaglandins, although the precise role of these mediators in vascular protection remains under investigation [5]. The framework proposes that sucralfate stimulates epithelial cell restitution and cell proliferation through maintenance of optimal vascular conditions [4].

The cellular proliferation enhancement model demonstrates that sucralfate stimulates cell division and tissue regeneration processes [4]. Studies have shown that sucralfate administration results in decreased depth and extent of tissue injury and acceleration of healing processes [4]. The theoretical framework suggests that sucralfate enhances cellular proliferative capacity through stimulation of endogenous repair mechanisms [4]. Research has demonstrated that sucralfate increases epidermal growth factor binding to ulcerated areas and stimulates macrophage activity, contributing to enhanced cellular repair processes [4].

Cellular Protection MechanismTarget Cell PopulationProtective OutcomeResearch Evidence
Direct cytoprotectionEpithelial cellsNoxious agent resistanceProstaglandin-independent protection
Apoptosis regulationAll cell typesReduced programmed deathDecreased TUNEL-positive cells
Tight junction enhancementJunction-forming cellsBarrier integrityIncreased occludin expression
Vascular preservationEndothelial cellsMaintained blood flowEnhanced prostaglandin production

Molecular Binding Hypotheses

The molecular binding hypotheses provide detailed theoretical frameworks explaining the physicochemical interactions between sucralfate and various biological targets at the molecular level [3] [12] [13] [14]. These hypotheses establish the molecular basis for sucralfate's therapeutic effects through specific binding mechanisms involving charged interactions and structural conformational changes [3] [12].

The polyanion-protein binding hypothesis represents the fundamental molecular interaction model for sucralfate [3] [12]. This hypothesis proposes that sucralfate releases aluminum ions upon contact with gastric acid, forming negatively charged aggregates that bind electrostatically to positively charged proteins [3] [13]. Research has demonstrated that the binding results from electrostatic or ionic interactions between negatively charged sucralfate polyanions and positively charged protein components present in high concentrations at damaged tissue sites [3] [12]. Studies have shown that this binding mechanism enables sucralfate to form insoluble adherent complexes with proteinaceous exudates at ulcerated surfaces [3].

The pH-dependent molecular transformation hypothesis explains how sucralfate undergoes structural changes in acidic environments [14] [15]. Research using advanced solid-state and liquid-state nuclear magnetic resonance has revealed that sucralfate ionizes into aluminum and sucrose octasulfate ions when interacting with stomach acid [14]. This hypothesis proposes that pH conditions significantly influence binding efficiency, with optimal binding occurring at pH levels below 2.5 [16] [15]. Studies have demonstrated that at pH conditions consistent with duodenal regions (approximately pH 4.5 to 6.0), binding efficiency decreases substantially [16].

The competitive binding interaction hypothesis describes how sucralfate competes with other polyanions for binding sites [8]. Research has shown that sucrose octasulfate competes with heparin and suramin for acidic fibroblast growth factor polyanion binding sites [8]. This theoretical framework suggests that sucralfate's high charge density enables competitive displacement of other polyanions from critical binding sites [8]. Studies using fluorescence and light scattering competitive binding assays have confirmed these competitive interactions [8].

The molecular stabilization hypothesis explains how sucralfate binding interactions result in enhanced stability of target molecules [8]. Research has demonstrated that sucrose octasulfate stabilization of acidic fibroblast growth factor parallels well-described heparin-fibroblast growth factor interactions [8]. This hypothesis proposes that sucralfate binding provides protection against thermal degradation, urea-induced unfolding, and acidic pH-induced denaturation [8]. Studies using circular dichroism, fluorescence spectroscopy, and differential scanning calorimetry have confirmed these stabilization effects [8].

The aluminum release kinetics hypothesis describes the time-dependent molecular changes occurring during sucralfate activation [13]. Research has shown that aluminum release rates vary significantly with pH conditions, with complete aluminum release occurring within one hour at pH 1.2, while release rates decrease substantially at pH 2.5 [13]. This hypothesis proposes that aluminum release enables subsequent protein binding interactions essential for therapeutic effects [13]. Studies have demonstrated that protein binding processes are time-dependent, with binding percentages increasing significantly when incubation times extend from two to sixteen hours [13].

The molecular aggregation hypothesis explains how sucralfate forms protective barriers through intermolecular interactions [17]. Research indicates that secondary polymerization with aluminum hydroxide creates intermolecular bridges between sulfate ester molecules [17]. This theoretical framework proposes that limited dissociation of the complex occurs in gastric acid, leading to formation of insoluble adherent complexes [17]. Studies have shown that these molecular aggregates provide sustained protection against pepsin and bile salt erosion [17].

Molecular InteractionBinding TargetBinding MechanismMolecular Outcome
Polyanion bindingPositively charged proteinsElectrostatic attractionAdherent complex formation
pH-dependent transformationAluminum-sucrose complexAcid-induced ionizationEnhanced binding capacity
Competitive displacementGrowth factor binding sitesCharge density interactionsStabilized growth factors
Molecular stabilizationProtein conformationsProtective bindingEnhanced thermal stability
Aluminum releaseProtein binding sitesTime-dependent activationProgressive binding enhancement
Intermolecular aggregationSucralfate moleculesPolymerization bridgingSustained barrier formation

Hydrogen Bond Acceptor Count

75

Hydrogen Bond Donor Count

40

Exact Mass

2109.710133 g/mol

Monoisotopic Mass

2109.710133 g/mol

Heavy Atom Count

111

Dates

Modify: 2024-08-10

Explore Compound Types